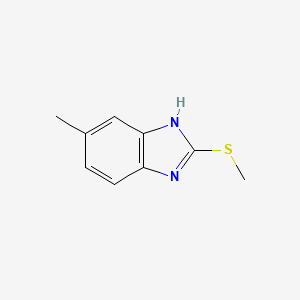![molecular formula C16H16BrN5 B12273483 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12273483.png)
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-{3-[(2-metil-1H-imidazol-1-il)metil]azetidin-1-il}quinazolina es un compuesto orgánico complejo que presenta un núcleo de quinazolina sustituido con un grupo bromo en la posición 6 y un anillo de azetidina en la posición 2. El anillo de azetidina está además sustituido con un grupo 2-metil-1H-imidazol-1-ilmetil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-bromo-2-{3-[(2-metil-1H-imidazol-1-il)metil]azetidin-1-il}quinazolina normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles.
Síntesis del núcleo de quinazolina: El núcleo de quinazolina se puede sintetizar mediante la ciclización de precursores apropiados, como los derivados del ácido antranílico con formamida o sus equivalentes en condiciones ácidas o básicas.
Formación del anillo de azetidina: El anillo de azetidina se puede introducir mediante reacciones de sustitución nucleofílica que involucran derivados de azetidina y grupos salientes apropiados.
Introducción del grupo imidazol: El paso final implica la alquilación del anillo de azetidina con 2-metil-1H-imidazol utilizando agentes alquilantes como el yoduro de metilo en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación rigurosas, como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
6-bromo-2-{3-[(2-metil-1H-imidazol-1-il)metil]azetidin-1-il}quinazolina puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo bromo se puede sustituir por otros nucleófilos, como aminas, tioles o alcóxidos.
Oxidación y reducción: Los anillos de imidazol y azetidina pueden sufrir reacciones de oxidación y reducción en condiciones apropiadas.
Reacciones de ciclización: El compuesto puede participar en reacciones de ciclización para formar sistemas cíclicos más complejos.
Reactivos y condiciones comunes
Reacciones de sustitución: Nucleófilos como la azida de sodio, tioles o aminas en disolventes apróticos polares.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución del grupo bromo por una amina produciría un derivado de quinazolina sustituido con amino.
Aplicaciones Científicas De Investigación
6-bromo-2-{3-[(2-metil-1H-imidazol-1-il)metil]azetidin-1-il}quinazolina tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede utilizar como andamiaje para el desarrollo de nuevos fármacos dirigidos a diversas enfermedades, incluidos el cáncer y las enfermedades infecciosas.
Estudios biológicos: El compuesto se puede utilizar para estudiar la actividad biológica de los derivados de quinazolina y sus interacciones con los objetivos biológicos.
Investigación farmacéutica: Puede servir como compuesto principal para el desarrollo de nuevos agentes farmacéuticos con perfiles de eficacia y seguridad mejorados.
Biología química: El compuesto se puede utilizar como sonda para investigar los mecanismos de acción de los fármacos basados en quinazolina y sus efectos en las vías celulares.
Mecanismo De Acción
El mecanismo de acción de 6-bromo-2-{3-[(2-metil-1H-imidazol-1-il)metil]azetidin-1-il}quinazolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo de quinazolina puede unirse al sitio activo de las enzimas, inhibiendo su actividad. Los anillos de imidazol y azetidina pueden mejorar aún más la afinidad y la especificidad de unión mediante interacciones adicionales con la proteína diana. Las vías moleculares exactas involucradas dependen del contexto biológico específico y el objetivo de interés.
Comparación Con Compuestos Similares
Compuestos similares
6-bromo-2-{3-[(2-metil-1H-imidazol-1-il)metil]azetidin-1-il}piridina: Estructura similar pero con un núcleo de piridina en lugar de quinazolina.
6-cloro-2-{3-[(2-metil-1H-imidazol-1-il)metil]azetidin-1-il}quinazolina: Estructura similar pero con un grupo cloro en lugar de bromo.
2-{3-[(2-metil-1H-imidazol-1-il)metil]azetidin-1-il}quinazolina: Carece del grupo bromo.
Singularidad
6-bromo-2-{3-[(2-metil-1H-imidazol-1-il)metil]azetidin-1-il}quinazolina es única debido a la presencia del grupo bromo, que puede influir significativamente en su reactividad química y actividad biológica. La combinación del núcleo de quinazolina con los anillos de azetidina e imidazol proporciona un andamiaje versátil para el desarrollo de nuevos compuestos con diversas actividades biológicas.
Propiedades
Fórmula molecular |
C16H16BrN5 |
|---|---|
Peso molecular |
358.24 g/mol |
Nombre IUPAC |
6-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]quinazoline |
InChI |
InChI=1S/C16H16BrN5/c1-11-18-4-5-21(11)8-12-9-22(10-12)16-19-7-13-6-14(17)2-3-15(13)20-16/h2-7,12H,8-10H2,1H3 |
Clave InChI |
AQUXKDFFAXICBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC2CN(C2)C3=NC=C4C=C(C=CC4=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B12273401.png)




![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273436.png)
![Endo-3-fluoro-9-azabicyclo[3.3.1]nonane](/img/structure/B12273437.png)
![(S)-6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12273449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12273453.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12273462.png)
![tert-Butyl 3-bromo-5-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12273465.png)
![5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12273486.png)
![7-(4-{5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12273490.png)
